

# Tetrahydroindazole Derivatives: A Comparative Guide to Structure-Activity Relationships

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## Compound of Interest

Compound Name: *4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid*

Cat. No.: *B1268942*

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The tetrahydroindazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of tetrahydroindazole derivatives targeting three distinct protein classes: human Dihydroorotate Dehydrogenase (DHODH), Cyclin-Dependent Kinase 2 (CDK2), and the Sigma-2 ( $\sigma 2$ ) receptor. The information presented herein is compiled from recent studies and aims to facilitate the rational design of novel and potent therapeutic agents.

## I. Comparative Biological Activity

The following tables summarize the *in vitro* inhibitory activities of representative tetrahydroindazole derivatives against their respective targets.

### Table 1: Tetrahydroindazole Derivatives as DHODH Inhibitors

Compound ID	Modifications on Tetrahydroindazole Core	DHODH IC50 (nM)	Cell-Based Activity (Cell Line)	Reference
(R)-HZ00	Pyridyl at Ar <sup>1</sup>	55	-	[1]
29	4-methyl on pyridyl at Ar <sup>1</sup>	34	-	[1]
30	4-CF <sub>3</sub> on pyridyl at Ar <sup>1</sup>	15	-	[1]
51	Optimized substituents	Potent	Inhibits cancer cell growth	[1]
53	Ester substituent at meta position of Ar <sup>2</sup>	Potent	-	[1]
54	Carboxylic acid at meta position of Ar <sup>2</sup>	Low Potency	-	[1]

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

**Table 2: Tetrahydroindazole Derivatives as CDK2/Cyclin Inhibitors**

Compound ID	Modifications on Tetrahydroindazole Core	CDK2/Cyclin A IC50 (μM)	Binding Affinity Improvement (vs. Hit 3)	Reference
3 (Hit)	7-bromo-3,6,6-trimethyl-1-(pyridin-2-yl)	-	-	[2][3]
53	Analog of Hit 3	2- to 10-fold improved	3-fold better	[2][3]
59	Analog of Hit 3	2- to 10-fold improved	3-fold better	[2][3]

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.

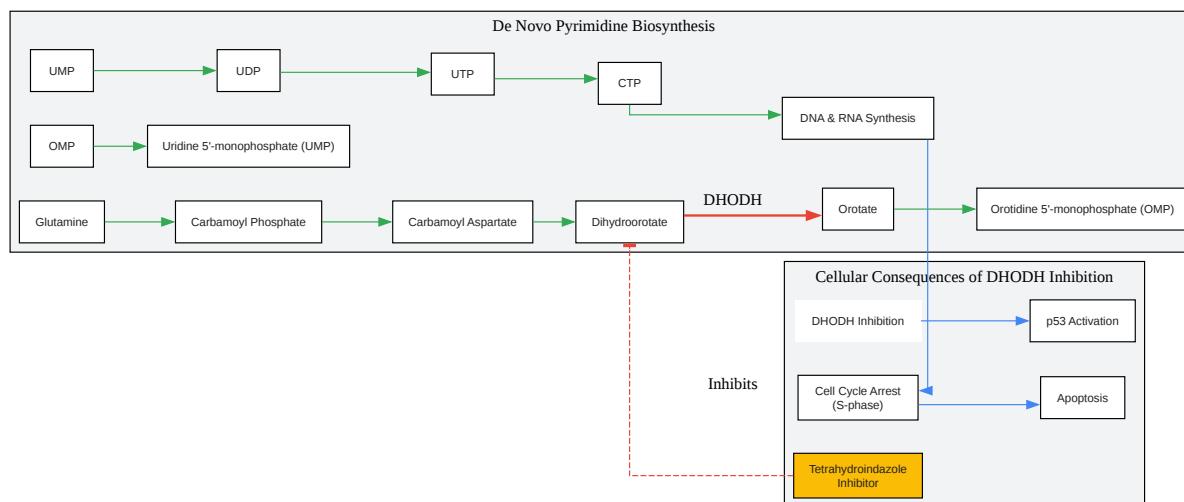
**Table 3: Tetrahydroindazole Derivatives as Sigma-2 Receptor Ligands**

Compound ID	Modifications on Tetrahydroindazole Core	Sigma-2 Receptor Affinity (Ki, nM)	Selectivity over Sigma-1	Reference
12	Hybrid with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline	Moderate	Excellent	<a href="#">[4]</a>
15b	Hybrid with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline	Moderate	Excellent	<a href="#">[4]</a>
15c	Hybrid with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline	Moderate	Excellent	<a href="#">[4]</a>
15d	Hybrid with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline	Moderate	Excellent	<a href="#">[4]</a>
7t	Optimized scaffold	High Potency	High	<a href="#">[5]</a>

Ki values represent the dissociation constant, indicating the affinity of the ligand for the receptor.

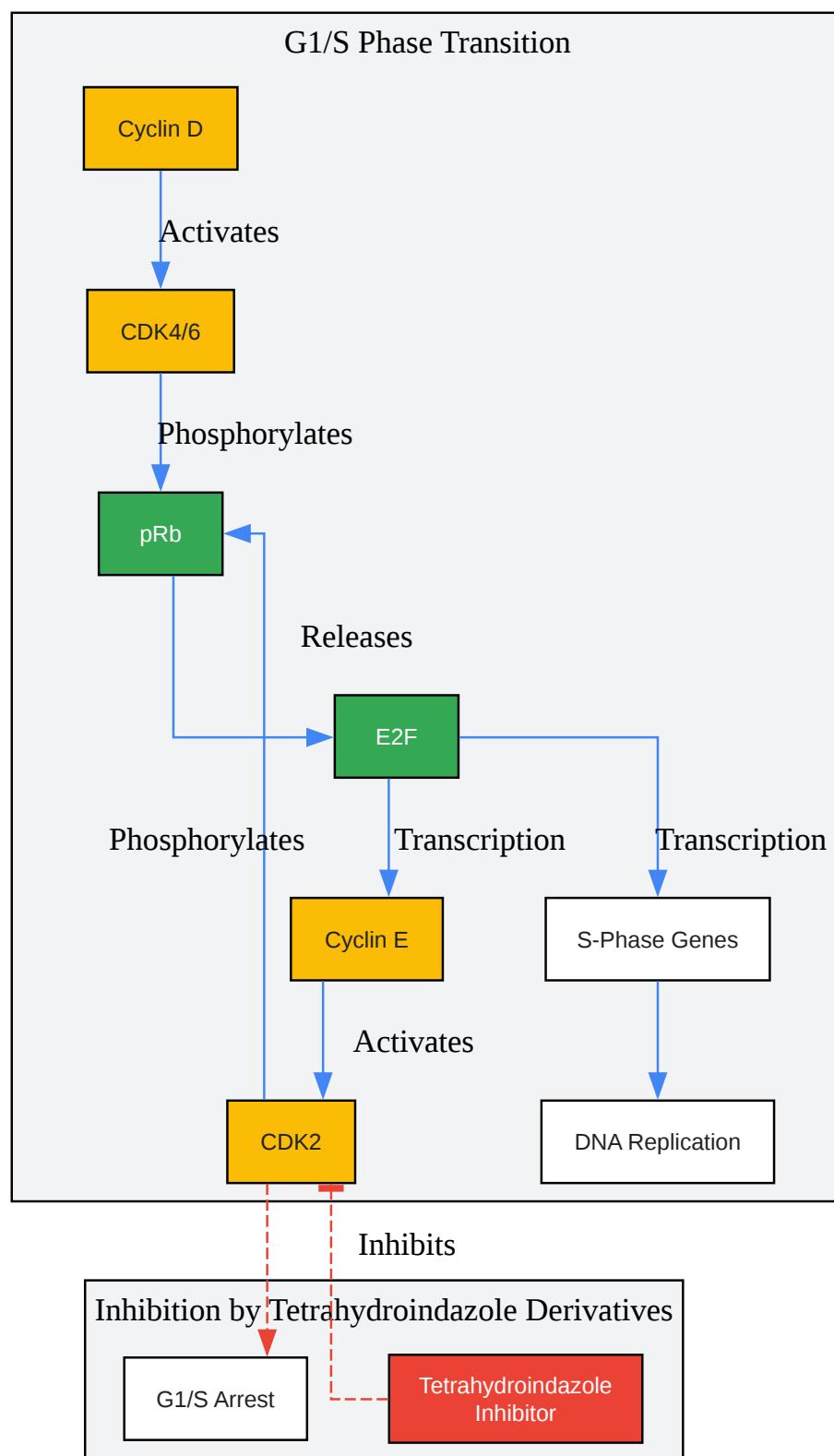
## II. Key Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways targeted by these tetrahydroindazole derivatives and the general workflows of the key experimental assays used to determine their activity.



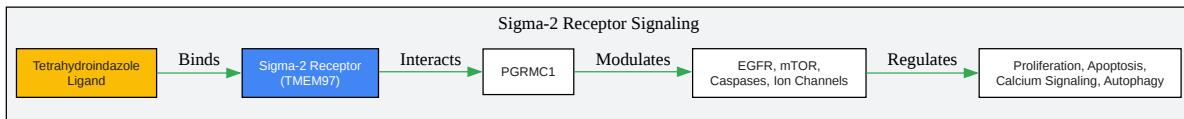
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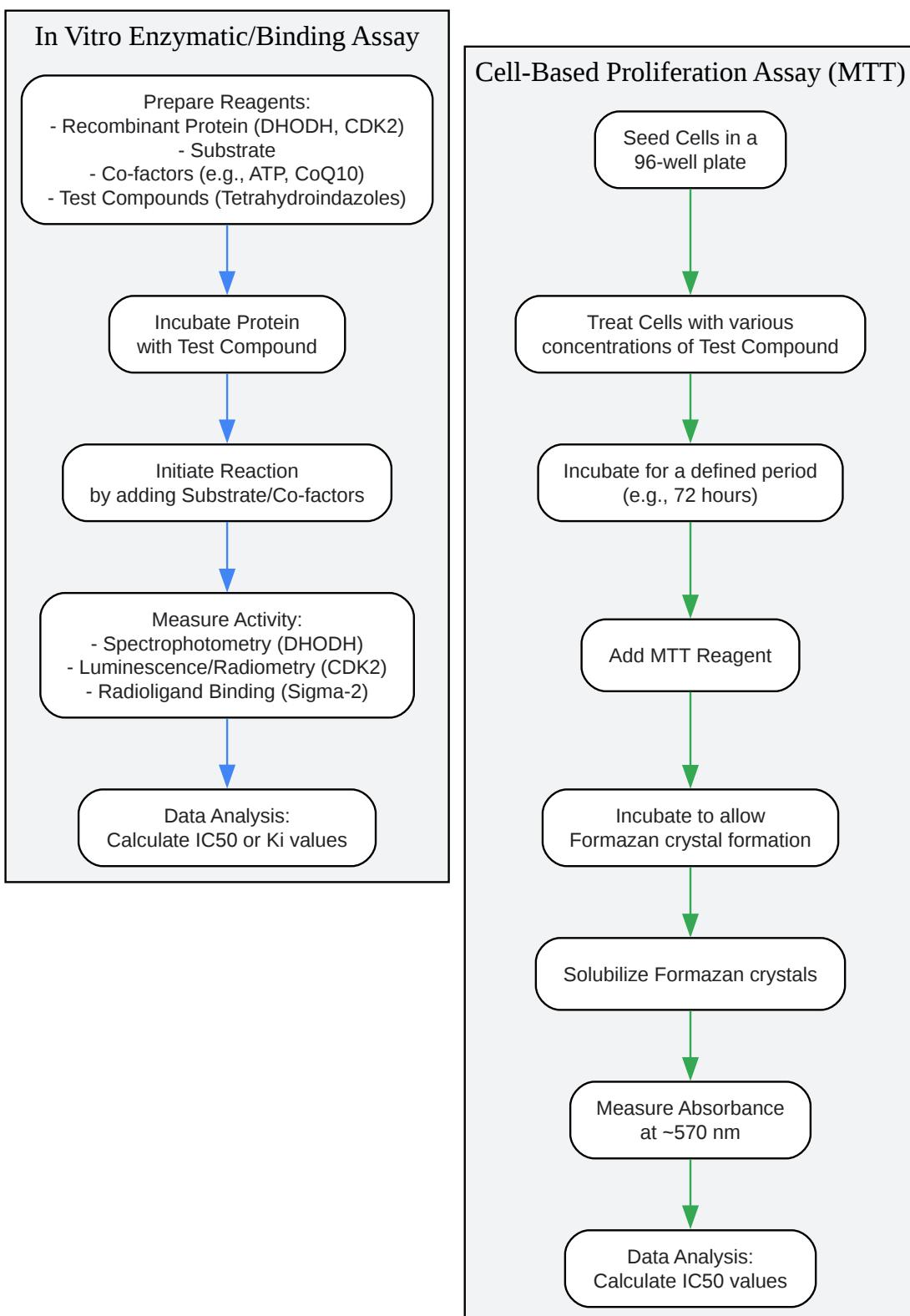
Caption: DHODH Inhibition Pathway.



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Caption: CDK2/Cyclin Signaling in Cell Cycle.



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